Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c1-4-22-7-6-18-10-11(17(3)13(21)16-12(10)20)15-14(18)24-8-9(19)23-5-2/h4-8H2,1-3H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPHASRESQTZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is a purine derivative characterized by its unique structure that includes a sulfanylacetate moiety and an ethoxyethyl side chain. Its molecular formula is with a molecular weight of approximately 342.38 g/mol.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been identified as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism and implicated in diabetes management. Inhibition of this enzyme can lead to increased levels of incretin hormones, which help regulate blood sugar levels .
- Antioxidant Activity : Studies have demonstrated that related compounds possess antioxidative properties, protecting neuronal cells from oxidative stress induced by amyloid-beta peptides. This suggests potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| DPP-IV Inhibition | Increases incretin levels | |
| Antioxidant Effects | Reduces oxidative stress | |
| Neuroprotective Effects | Protects against neuronal apoptosis |
Case Studies
- Neuroprotective Effects in Alzheimer's Disease Models : A study investigated the effects of related purine derivatives on neuronal cell death induced by amyloid-beta. Pretreatment with these compounds significantly reduced cell death and restored antioxidant enzyme activities (e.g., superoxide dismutase) in primary cortical neurons .
- Metabolic Effects in Diabetic Models : Another case study focused on the metabolic effects of DPP-IV inhibitors derived from purine structures, demonstrating improved glycemic control in diabetic animal models. These findings support the potential therapeutic application of this compound in diabetes management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
